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Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylethanolamine (IPEA), a key intermediate in the synthesis of various

pharmaceuticals and specialty chemicals, is a secondary amino alcohol of significant interest.

Its production is primarily achieved through the reductive amination of ethanolamine with

acetone, a robust and high-yielding method. This technical guide provides an in-depth overview

of the synthesis of N-Isopropylethanolamine, focusing on detailed experimental protocols,

quantitative data, and process visualization to aid researchers and professionals in its effective

preparation.

Primary Synthesis Route: Reductive Amination
The most common and efficient method for synthesizing N-Isopropylethanolamine is the

reductive amination of ethanolamine with acetone. This reaction proceeds in the presence of a

catalyst, typically platinum oxide, and hydrogen gas. The process involves the initial formation

of a Schiff base intermediate from the condensation of ethanolamine and acetone, which is

then subsequently reduced to the final product.

Experimental Protocol
The following protocol is a detailed methodology for the synthesis of N-Isopropylethanolamine

via reductive amination.

Materials:
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Ethanolamine (dried and redistilled)[1]

Acetone

Absolute Ethanol

Platinum oxide catalyst[1]

Benzene

Hydrogen gas

Equipment:

Catalytic hydrogenation apparatus (e.g., Parr shaker)

Reduction bottle (1-liter capacity)

Hirsch funnel with a filter plate

Modified Claisen flask (500-ml)

Distillation apparatus

Procedure:

Catalyst Preparation: In a 1-liter reduction bottle, place 0.5 g of platinum oxide catalyst and

50 ml of commercial absolute ethanol.[1] Connect the bottle to a low-pressure hydrogen tank

and shake for 20-30 minutes to reduce the platinum oxide.[1]

Reaction Mixture Preparation: Prepare a solution of 61.0 g (1.0 mole) of ethanolamine, 75.4

g (1.3 moles) of acetone, and 100 ml of absolute ethanol.[1]

Hydrogenation: After the catalyst is reduced, stop the shaker and admit air to the bottle. Add

the prepared reaction mixture to the reduction bottle, rinsing with an additional 50 ml of

absolute ethanol.[1] Evacuate the bottle and fill it with hydrogen twice. Then, introduce

hydrogen until the pressure reaches approximately 25 lb. and shake the apparatus.[1] The
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reaction is complete when the theoretical amount of hydrogen (1 mole) has been absorbed,

which typically takes 6-10 hours.[1]

Catalyst Removal: Once the reaction is complete, admit air to the bottle and remove the

catalyst by filtration through a Hirsch funnel.[1] To prevent ignition of the filter paper, ensure

the catalyst remains wet with the solution during filtration.[1] Rinse the reduction bottle with a

total of 75 ml of benzene and pour it through the funnel.[1]

Purification: Transfer the filtrate to a 500-ml modified Claisen flask, rinsing with an additional

25 ml of benzene.[1] Distill off most of the solvent at atmospheric pressure.[1] The remaining

residue is then distilled under reduced pressure to yield the purified N-

Isopropylethanolamine.[1]

Quantitative Data
Parameter Value Reference

Yield 94-95% [1]

Boiling Point 86–87°C at 23 mm Hg [1]

Reactant Molar Ratio

(Ethanolamine:Acetone)
1:1.3 [1]

Reaction Time 6-10 hours [1]

Hydrogen Pressure ~25 lb. [1]

Alternative Synthesis Route: Reaction of
Isopropylamine with Ethylene Oxide
While less commonly detailed for mono-substitution in readily available literature, the reaction

of an amine with ethylene oxide is a fundamental method for producing ethanolamines. This

approach can be adapted for the synthesis of N-Isopropylethanolamine. The reaction involves

the nucleophilic attack of the isopropylamine on the epoxide ring of ethylene oxide. Careful

control of stoichiometry is crucial to favor the formation of the desired mono-alkoxylated

product and minimize the formation of di- and tri-ethanolamine derivatives.
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Note: Specific, high-yield protocols for the exclusive synthesis of N-isopropylethanolamine via

this method are not as well-documented in the provided search results as the reductive

amination route. The following is a generalized representation.

Process Visualizations
To further elucidate the synthesis process, the following diagrams illustrate the chemical

pathways and experimental workflow.
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Caption: Reductive Amination Pathway for N-Isopropylethanolamine Synthesis.
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Caption: General Experimental Workflow for N-Isopropylethanolamine Synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b091046?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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